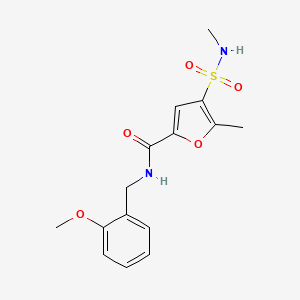

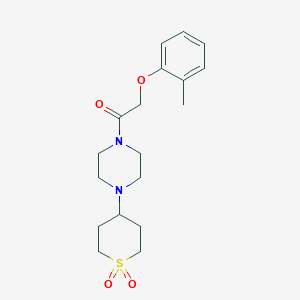

N-(2-methoxybenzyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxybenzyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a drug candidate. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

科学的研究の応用

Synthesis and Linker Applications

The compound's derivatives have been utilized as a safety-catch protecting group and linker for solid-phase peptide synthesis, demonstrating stability to trifluoroacetic acid (TFA) and removal under reductive acidolytic conditions (Thennarasu & Liu, 2010). This application underscores its utility in the synthesis of complex molecules, offering a novel approach to peptide chain assembly with enhanced control over the synthesis process.

Enzymatic Biotransformation

A study on enzymatic hydrolysis utilizing animal liver acetone powders explored the resolution of related chemical structures, indicating the potential for specific biotransformation applications (Lendechy et al., 2000). This research highlights the compound's relevance in enantioselective synthesis, leveraging biological catalysts for chemical transformations.

Catalysis in Organic Synthesis

Magnetic nanoparticles functionalized with related carboxybenzyl sulfamic acid derivatives have shown significant catalytic activity in the synthesis of furan-2(5H)-one derivatives, exhibiting high reusability and thermal stability (Khodaei et al., 2018). This application presents a clean, efficient method for producing important organic compounds, emphasizing the role of such derivatives in green chemistry and sustainable industrial processes.

Development of Novel Protecting Groups

The development of novel carboxamide protecting groups based on related structures, such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), demonstrates their utility in sensitive chemical syntheses. The SiMB group offers a versatile protection strategy for carboxamide functionalities, capable of being removed under various conditions including mild basic desilylation, acidic, or oxidative conditions (Muranaka et al., 2011). This finding contributes significantly to the field of synthetic organic chemistry, providing a tool for the synthesis of complex molecules with intricate functional group arrangements.

Antiprotozoal Activity

Research into dicationic imidazo[1,2-a]pyridines and related structures has unveiled strong DNA affinities and potent in vitro activities against Trypanosoma and Plasmodium species, suggesting potential antiprotozoal applications (Ismail et al., 2004). These compounds, synthesized from related chemical frameworks, demonstrate the possibility of developing new therapeutic agents against infectious diseases.

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c1-10-14(23(19,20)16-2)8-13(22-10)15(18)17-9-11-6-4-5-7-12(11)21-3/h4-8,16H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJINOONQHKEGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)

![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)

![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)

![2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2831483.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)

![2-[(4-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol](/img/structure/B2831490.png)